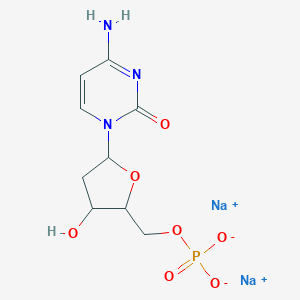

2'-Desoxicitidina-5'-monofosfato sal de disodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Sodium ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is a complex organic compound. Its study involves understanding its synthesis, molecular structure, and various physical and chemical properties.

Synthesis Analysis

- The synthesis of pyrimidinyl phosphate compounds, including derivatives similar to the subject compound, has been explored in various studies. For example, Leder (1970) describes the synthesis of a related compound, (2-Methyl-4-amino-5-pyrimidinyl)-methyl pyrophosphate, using a process involving the reaction of hydroxymethylpyrimidine with pyrophosphoric acid mixtures (Leder, 1970).

Molecular Structure Analysis

- Detailed molecular structure analysis often involves various spectroscopic and computational methods. For instance, the work of Huang et al. (2020) on a similar compound used techniques like X-ray diffraction and density functional theory (DFT) calculations to analyze the molecular structure, confirming the bond lengths and angles (Huang et al., 2020).

Chemical Reactions and Properties

- The chemical behavior of such compounds under various conditions can be quite complex. For instance, Lönnberg et al. (2005) studied the hydrolytic reactions of a related compound, providing insights into the chemical stability and reaction mechanisms of similar phosphate compounds (Lönnberg et al., 2005).

Physical Properties Analysis

- The physical properties like solubility, melting point, and density are essential to understand. For example, Tsubone et al. (1990) investigated the properties of sodium 2-(N-2-hydroxyalkyl-N-methyl-amino)ethyl hydrogen phosphates, which share similarities with the subject compound, focusing on aspects like solubility and surface tension (Tsubone et al., 1990).

Chemical Properties Analysis

- The chemical properties, such as reactivity with other compounds and stability, are crucial. For instance, the study by Mao et al. (2000) on a sodium cobalt hydrogen phosphate hydrate provides insights into the chemical behavior of phosphate-based compounds in various conditions (Mao et al., 2000).

Aplicaciones Científicas De Investigación

Biosíntesis de ADN y ARN

El compuesto se utiliza como sustrato de la quinasa de monofosfato de uridina (UMP)/monofosfato de citidina (CMP) (EC 2.7.4.4) para formar dCDP que, tras su fosforilación a dCTP, sustenta la biosíntesis de ADN y ARN .

Estudios de Estabilidad de Nucleósidos

Se ha utilizado en estudios de estabilidad de nucleósidos en la línea celular de carcinoma renal humano (RCC) SN12C .

Estudios de Proliferación Celular

El compuesto se ha utilizado en los estudios de proliferación celular de la línea celular humana intestinal Caco-2 y de los monocitos mononucleares de sangre periférica (PBMC) .

4. Ligando en la Cristalización de la Desaminasa de Citidina Inducida por la Activación del ADNdc Se ha utilizado como ligando en la cristalización de la desaminasa de citidina inducida por la activación del ADNdc .

Bloque de Construcción de Desoxirribonucleótidos

El 2'-Desoxicitidina-5'-monofosfato (dCMP) es un bloque de construcción de desoxirribonucleótidos a través del cual se fabrica el ADN .

6. Tratamiento para la Deficiencia de Timidina Quinasa 2 La administración oral de dCMP en combinación con dTMP aumenta la vida útil en un modelo de ratón knock-in Tk2 H126N de deficiencia de TK2 .

Mecanismo De Acción

Target of Action

The primary target of 2’-Deoxycytidine-5’-monophosphate disodium salt (dCMP) is the enzyme uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase . This enzyme plays a crucial role in the nucleotide metabolism pathway, which is essential for DNA and RNA biosynthesis .

Mode of Action

dCMP acts as a substrate for UMP/CMP kinase . The enzyme catalyzes the phosphorylation of dCMP to form deoxycytidine diphosphate (dCDP) . This reaction is a critical step in the nucleotide metabolism pathway, leading to the synthesis of deoxycytidine triphosphate (dCTP), which is a necessary component for DNA replication and repair .

Biochemical Pathways

The biochemical pathway affected by dCMP is the nucleotide metabolism pathway . Specifically, dCMP is involved in the pyrimidine metabolism sub-pathway, where it is converted to dCDP by UMP/CMP kinase . The dCDP is then further phosphorylated to form dCTP, which is incorporated into DNA during replication and repair processes .

Result of Action

The action of dCMP results in the production of dCTP, a critical component for DNA synthesis and repair . By providing a source of dCTP, dCMP supports the replication of genetic material in cells and the repair of DNA damage, thereby contributing to cellular function and genomic stability .

Action Environment

The action of dCMP is influenced by various environmental factors. For instance, the activity of UMP/CMP kinase, the enzyme that dCMP targets, can be affected by the cellular environment, including the presence of other substrates or inhibitors, pH, and temperature. Additionally, the solubility of dCMP in water suggests that it may be more effective in aqueous environments.

Propiedades

IUPAC Name |

disodium;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFRULGDDRUYQN-CDNBRZBRSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3Na2O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13085-50-2 |

Source

|

| Record name | 2'-deoxycytidine 5'-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)

![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)